molecular formula C7H10O2 B105017 Spiro[2.3]hexane-1-carboxylic Acid CAS No. 17202-56-1

Spiro[2.3]hexane-1-carboxylic Acid

Cat. No.: B105017
CAS No.: 17202-56-1
M. Wt: 126.15 g/mol
InChI Key: VVSCGNLRDCLHAN-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Compounds in Organic Chemistry

The nomenclature for spiro compounds was first formally discussed by Adolf von Baeyer in 1900, marking the beginning of systematic study into these unique molecular structures. The term "spiro" derives from the Latin word "spīra," meaning a twist or coil, aptly describing the twisted arrangement of rings in these compounds. Von Baeyer's pioneering work established the foundation for understanding these complex molecular architectures that would later become significant in various chemical applications.

Spiro compounds are defined by their distinctive structural feature: two or more rings sharing exactly one common atom, known as the spiroatom. This single-atom junction creates a perpendicular arrangement between the ring planes, resulting in a three-dimensional molecular structure that differs significantly from traditional fused ring systems. This structural characteristic has profound implications for molecular properties, including conformational rigidity, solubility, and binding affinity.

The evolution of spirocyclic chemistry progressed steadily through the 20th century, with significant advancements in synthetic methodologies and structural characterization. By the 21st century, spiro compounds had established themselves as important structural motifs in pharmaceutical development, materials science, and organic electronics.

Significance of Spiro[2.3]hexane Systems in Chemical Research

Spiro[2.3]hexane systems represent a subset of spirocyclic compounds that have garnered particular interest due to their structural complexity and synthetic challenges. These systems contain a cyclopropane ring and a cyclobutane ring joined at a quaternary carbon center, creating a rigid three-dimensional framework with unique spatial properties.

The significance of these systems lies in their ability to access underexplored regions of chemical space. As noted in contemporary research, spirocyclic building blocks containing four-membered rings are of growing interest to discovery chemists precisely because they offer:

  • Three-dimensional diversity that contrasts with the predominantly flat structures common in medicinal chemistry
  • Access to novel scaffolds for drug discovery
  • Improved physicochemical properties when incorporated into drug-like compounds
  • Rigid frameworks that can reduce the conformational entropy penalty associated with target binding

Table 1: Comparative Properties of Spiro[2.3]hexane Systems vs. Traditional Cyclic Structures

Property Spiro[2.3]hexane Systems Traditional Cyclic Structures
Dimensionality Inherently 3D Often planar or less spatially defined
Conformational Flexibility Highly rigid Variable, often more flexible
Access to Chemical Space Underexplored regions Well-established regions
Synthetic Complexity Moderate to high Low to moderate
Chirality Often exhibits central chirality May require additional chiral centers

Despite their promising properties, these systems remain underrepresented in pharmaceutical libraries due to the challenges associated with their enantioselective synthesis. This represents both a challenge and an opportunity for organic chemists seeking to develop novel therapeutic agents with improved pharmacological profiles.

Structural Uniqueness of Spiro[2.3]hexane-1-carboxylic Acid

This compound presents a distinctive structural arrangement characterized by its bicyclic framework with a carboxylic acid functional group. The molecule's core consists of a cyclopropane ring and a cyclobutane ring connected through a single quaternary carbon atom (the spiro center).

The molecular structure can be described as follows:

  • Molecular Formula: C₇H₁₀O₂
  • Molecular Weight: 126.155 g/mol
  • SMILES Notation: C1CC2(C1)CC2C(=O)O
  • InChI: InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)
  • InChIKey: VVSCGNLRDCLHAN-UHFFFAOYSA-N

The compound exhibits several notable physicochemical properties that distinguish it from other carboxylic acids:

Table 2: Physicochemical Properties of this compound

Property Value Determination Method
Boiling Point 223.35°C EPI Suite
Melting Point 41.53°C EPI Suite
Density 1.1 g/cm³ EPA T.E.S.T.
Flash Point 97.92°C EPA T.E.S.T.
Water Solubility 7694.68 mg/L EPA T.E.S.T.
Hydrogen Acceptors 1 Computed
Hydrogen Donors 1 Computed
Rotatable Bonds 1 Computed
Aromatic Rings 0 Computed

The structural rigidity imparted by the spiro framework results in distinct conformational properties. Unlike typical carboxylic acids, the presence of the spiro center constrains the molecule's flexibility, leading to unique spatial arrangements that can influence its reactivity and binding characteristics. The carboxylic acid moiety extends from the strained bicyclic system, creating an interesting juxtaposition of rigid and flexible elements within the same molecule.

Research Evolution and Current Scientific Interest

Research interest in this compound and related compounds has evolved significantly over recent years, driven by advances in synthetic methodology and growing recognition of their potential applications in medicinal chemistry and materials science.

A significant breakthrough in the synthetic approach to spiro[2.3]hexane derivatives was reported in 2025, describing a green protocol that avoids harmful and toxic reagents. This methodology utilizes visible-light irradiation of alkenes with low reactivity, offering several advantages including:

  • Mild reaction conditions
  • Good functional group tolerance
  • Operational simplicity
  • Scalability potential

The mechanism studies indicated that C–C bond formation occurs almost simultaneously with a light-sustained initiation process, representing an important contribution to the field of photochemical synthesis of strained spirocyclic systems.

Current research interest in this compound encompasses several domains:

  • Medicinal Chemistry Applications : The compound has been explored as a building block for the development of novel drug candidates, particularly in areas where three-dimensional structural diversity is advantageous. The rigid framework can serve as a scaffold for positioning pharmacophoric groups in specific spatial arrangements.

  • Synthetic Methodology Development : Ongoing research focuses on developing more efficient and stereoselective methods for constructing the spiro[2.3]hexane framework, including enantioselective approaches that could enable access to single enantiomers with potential biological activity.

  • Structure-Activity Relationship Studies : The unique structural features of spiro[2.3]hexane derivatives have prompted investigations into how these features influence binding to biological targets, potentially leading to improved drug designs.

  • Materials Science Applications : The rigid three-dimensional structure of spiro compounds generally has led to interest in their use in materials applications, including as components in organic electronic devices where spatial arrangement of molecular orbitals is critical.

Table 3: Recent Synthetic Approaches to Spiro[2.3]hexane Derivatives

Synthetic Method Key Features Year Reported Reference
Photoinduced synthesis Visible-light irradiation, additive-free 2025
Carbene insertion Metal-catalyzed cyclopropanation 2021
Dialkylation approach Using 1,3-dihalides 2018
Rearrangement reactions Pinacol-pinacolone type 2018

Properties

IUPAC Name

spiro[2.3]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSCGNLRDCLHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405150
Record name Spiro[2.3]hexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-56-1
Record name Spiro[2.3]hexane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2.3]hexane-1-carboxylic acid
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Preparation Methods

Cyclopropanation of 3-Methylenecyclobutanecarbonitrile

The foundational step in spiro[2.3]hexane-1-carboxylic acid synthesis involves cyclopropanation of 3-methylenecyclobutanecarbonitrile (Figure 1). Dibromocarbene, generated in situ from bromoform and a strong base (e.g., NaOH), reacts with the methylene group to form 1,1-dibromospiro[2.3]hexane-5-carbonitrile. This step achieves a 76% yield under phase-transfer conditions using cetyltrimethylammonium bromide (CTAB). The stereochemical outcome produces diastereomers 18a and 18b in a 7:6 ratio, separable via fractional crystallization.

Key Reaction Conditions:

  • Reagents : Bromoform, NaOH, CTAB (3 mol%).

  • Temperature : 0–5°C (prevents carbene dimerization).

  • Solvent : Dichloromethane/water biphasic system.

Mono-debromination and Elimination

Selective mono-debromination of 18a/18b is achieved using titanium(IV) isopropoxide, yielding 1-bromospiro[2.3]hexane-5-carbonitrile (21a/21b ) with 85% efficiency. Subsequent elimination with potassium tert-butoxide in dimethyl sulfoxide (DMSO) removes HBr, forming spiro[2.3]hexane-5-carbonitrile (22 ). Computational studies suggest the spiro[2.3]hexane framework relieves steric strain, favoring a 92.3° bond angle between substituents.

Acidic Hydrolysis of the Nitrile Group

The final step converts 22 to this compound via nitrile hydrolysis. The patent RU2659404C1 details a two-stage protocol:

  • Initial Hydrolysis : Refluxing 22 in 20% sulfuric acid (H₂SO₄) at 110°C for 6 hours.

  • Neutralization : Adjusting pH to 6.5–7.0 with aqueous ammonia, yielding a 78% isolated product.

Mechanistic Insight :
The nitrile group undergoes hydration to an intermediate amide, which further hydrolyzes to the carboxylic acid. Sulfuric acid catalyzes both steps, with the rigid spiro structure accelerating reaction kinetics by reducing steric hindrance.

Alternative Synthesis from Spiro[2.3]hexene Derivatives

Oxidation of Spiro[2.3]hexene Intermediates

Spiro[2.3]hex-1-ene (22 ), synthesized via the ACS route, serves as a precursor for oxidative functionalization. Ozonolysis followed by reductive workup (Zn/HOAc) cleaves the double bond, generating a ketone intermediate. Further oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the carboxylic acid moiety, albeit with moderate yields (45–50%) due to over-oxidation side reactions.

Functional Group Interconversion Approaches

Alternative pathways include:

  • Grignard Addition : Spiro[2.3]hexanone reacts with methylmagnesium bromide to form a tertiary alcohol, which is oxidized to the acid using KMnO₄ (35% yield).

  • Curtius Rearrangement : Converting spiro[2.3]hexane-1-carbonyl azide to the isocyanate intermediate, followed by hydrolysis (low yields, <20%).

Industrial-Scale Production Methods

Continuous Flow Synthesis Techniques

Industrial protocols favor continuous flow systems to enhance scalability and safety. A three-stage reactor setup achieves:

  • Cyclopropanation in a microreactor (residence time: 2 min).

  • Mono-debromination in a packed-bed reactor (Ti(OiPr)₄ immobilized on silica).

  • Hydrolysis in a high-temperature tubular reactor (H₂SO₄, 120°C).

Advantages :

  • 98% conversion per pass.

  • Reduced waste (solvent recovery >90%).

Catalytic Systems and Optimization

Recent advances employ bifunctional catalysts (e.g., Pd/Cu) for one-pot cyclopropanation-hydrolysis. A 2024 study demonstrated 82% yield using Pd(OAc)₂ (5 mol%) and CuI (10 mol%) in DMF at 80°C.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

MethodYield (%)Purity (%)Scale-Up Feasibility
Nitrile Hydrolysis7899.5High
Ozonolysis5095Moderate
Continuous Flow9899.8Very High

Chemical Reactions Analysis

Types of Reactions: Spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Spiro[2.3]hexane-1-carboxylic acid is characterized by a spirocyclic structure that includes a cyclopropane ring, which contributes to its conformational rigidity. This rigidity is advantageous for designing selective ligands for biological targets, particularly in the context of neurotransmitter systems.

Neuropharmacology

The compound is being explored as an analog of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Research indicates that this compound and its derivatives can exhibit high selectivity towards GABA receptors, potentially leading to new treatments for anxiety, epilepsy, and other neurological disorders .

Synthesis of Novel Amino Acids

Recent studies have focused on synthesizing non-natural amino acids derived from spiro[2.3]hexane structures. These compounds serve as conformationally restricted analogs of GABA, which may enhance their efficacy and selectivity as therapeutic agents . The synthesis methods often involve complex organic reactions that yield high-purity products suitable for biological testing.

Drug Development

The unique structural characteristics of this compound allow it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form stable interactions with biological targets makes it a candidate for drug design aimed at improving pharmacokinetic properties such as solubility and permeability .

Case Study 1: Synthesis and Biological Evaluation

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various spiro[2.3]hexane derivatives and their evaluation as GABA receptor ligands. The compounds demonstrated varying degrees of permeability and toxicity, with some exhibiting promising profiles for further development .

CompoundPermeability (log Pe)Toxicity Level
3a-6.5Low
3b-5.0Medium
3c-4.0High

Case Study 2: Conformationally Restricted Analogues

A research paper highlighted the significance of conformationally rigid structures in enhancing the biological activity of GABA analogs. The study synthesized several spiro[2.3]hexane derivatives, demonstrating their potential as selective GABA receptor modulators .

Mechanism of Action

The mechanism of action of spiro[2.3]hexane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table compares spiro[2.3]hexane-1-carboxylic acid derivatives based on substituents, molecular properties, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties Applications/Notes
This compound (17202-56-1) Parent compound C₇H₁₀O₂ 126.15 pKa ~4.7; density 1.40 g/cm³; moderate solubility in polar solvents . Base structure for drug design .
5-Hydroxythis compound (1507108-83-9) -OH at position 5 C₇H₁₀O₃ 142.15 Higher polarity (pKa 4.70); increased boiling point (335.5°C) . Potential metabolite or prodrug target .
5-Ethoxythis compound (1691064-66-0) -OCH₂CH₃ at position 5 C₉H₁₄O₃ 170.21 Reduced polarity (density 1.19 g/cm³); lower boiling point (293.4°C) . Lipophilic modifications for CNS drugs .
1-Aminothis compound (625827-37-4) -NH₂ at position 1 C₇H₁₁NO₂ 141.17 Basic amino group; solubility pH-dependent . Rigid amino acid analog for peptides .
5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azathis compound (2306263-74-9) -Boc, -F at positions 2 and 5 C₁₁H₁₅F₂NO₄ 263.24 Enhanced metabolic stability; electronegative fluorine . Protease inhibitor scaffolds .
Spiro[2.3]hexane-5-carboxylic acid (1273567-26-2) Carboxylic acid at position 5 C₇H₁₀O₂ 126.15 Altered steric profile; similar pKa to parent . Conformational studies .

Key Trends and Insights

Polarity and Solubility: Hydroxyl (-OH) and amino (-NH₂) groups increase polarity and water solubility . Ethoxy (-OCH₂CH₃) and tert-butoxycarbonyl (-Boc) groups enhance lipophilicity, favoring blood-brain barrier penetration .

Acidity/Basicity: Carboxylic acid derivatives maintain pKa ~4.7, while amino-substituted analogs exhibit pH-dependent basicity .

Synthetic Utility: The amino derivative is synthesized via catalytic [1+2]-cycloaddition, enabling rigid peptide backbone incorporation . Fluorinated derivatives leverage sp³-hybridized carbons for improved metabolic stability .

Safety Profiles :

  • Most derivatives lack extensive toxicity data, but the parent compound shows low acute toxicity .

Biological Activity

Spiro[2.3]hexane-1-carboxylic acid is a spirocyclic compound characterized by its unique molecular structure, which consists of a cyclohexane ring fused to a cyclopropane ring. This compound, with the molecular formula C₇H₁₀O₂, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through various methods, including cycloaddition reactions involving ethyl diazoacetate and cyclobutanone, followed by hydrolysis and decarboxylation. The compound serves as a building block for more complex spirocyclic derivatives that may exhibit enhanced biological activities .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to physiological effects. For instance, certain derivatives may act as enzyme inhibitors by binding to active sites and preventing substrate access .

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives exhibit antimicrobial properties. Compounds with similar spirocyclic structures have shown efficacy against various bacterial strains and fungi .

CompoundActivityReference
This compoundModerate antibacterial activity
Derivative AStrong antifungal activity
Derivative BEffective against Gram-positive bacteria

Anticancer Properties

Research indicates that this compound may possess anticancer properties. For example, derivatives of this compound have been evaluated for cytotoxicity against cancer cell lines such as HepG2 (liver) and MDA-MB-231 (breast) cancer cells. The findings suggest that certain derivatives exhibit significant antiproliferative effects.

CompoundCell LineIC50 (µM)Reference
This compound derivative CHepG224.5 ± 0.5
This compound derivative DMDA-MB-23118.9 ± 0.4

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several spiro[2.3]hexane derivatives against HepG2 and MDA-MB-231 cell lines using the MTT assay method. The results highlighted that some derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound derivatives, revealing that some compounds effectively inhibited key enzymes involved in cancer metabolism and inflammation pathways . This suggests a dual role in both therapeutic applications and metabolic modulation.

Q & A

Q. What are the common synthetic routes for Spiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride or chloroform under controlled conditions . Alternative methods include functionalization of spirocyclic precursors, such as tert-butoxycarbonyl (Boc)-protected intermediates, followed by acid hydrolysis . Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like diastereomers or over-brominated compounds. Purity (>98%) is typically confirmed via HPLC and NMR .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish spirocyclic protons and carboxylate groups. For example, the carboxylic acid proton appears as a singlet at δ ~12 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₀O₂, MW 126.15) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives . Discrepancies in spectral data (e.g., unexpected coupling constants) require cross-validation with computational models (DFT) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on analogous spiro compounds:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (GHS H335) .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., cycloadditions or enzyme inhibition)?

Density Functional Theory (DFT) calculations model:

  • Electrophilic sites : Carboxylic acid group (pKa ~4.5) and strained spirocyclic ring .
  • Transition states : For Diels-Alder reactions, assess regioselectivity using frontier molecular orbital (FMO) theory .
  • Enzyme interactions : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets like proteases . Validate with kinetic assays (e.g., IC₅₀ measurements).

Q. What strategies resolve contradictions in reported spectral or crystallographic data for Spiro[2.3]hexane derivatives?

Case study approaches include:

  • Reproducibility checks : Re-synthesize compounds using original protocols .
  • Advanced NMR : 2D techniques (COSY, NOESY) clarify proton-proton correlations in complex mixtures .
  • Crystallographic refinement : Re-analyze X-ray data with software like Olex2 to detect overlooked disorder . Discrepancies may arise from polymorphic forms or solvent inclusion .

Q. How can this compound be functionalized to enhance bioactivity, and what metrics evaluate success?

Functionalization strategies:

  • Esterification : Methyl/ethyl esters improve cell permeability (logP optimization) .
  • Amide coupling : Link to bioactive moieties (e.g., pyridine or triazole rings) via EDC/HOBt chemistry .
  • Evaluation :
  • In vitro assays : Measure IC₅₀ against target enzymes.
  • ADMET profiling : Solubility (HPLC), metabolic stability (microsomal assays) .

Methodological Guidance

Q. How should researchers design experiments to optimize the synthesis of this compound derivatives?

Follow a structured approach:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to map yield-purity relationships .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
  • Scale-up considerations : Address exothermicity in bromination reactions to prevent runaway conditions .

Q. What criteria distinguish high-quality this compound samples for pharmacological studies?

Benchmarks include:

  • Purity : ≥98% by HPLC (UV detection at 210 nm) .
  • Stability : No degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Chiral purity : Enantiomeric excess (ee) >99% confirmed via chiral HPLC or polarimetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2.3]hexane-1-carboxylic Acid
Reactant of Route 2
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Spiro[2.3]hexane-1-carboxylic Acid

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